2,6-dichloro-N-ethylaniline
Overview
Description
2,6-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 190.07 .Scientific Research Applications
2,6-dichloro-N-ethylaniline has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been used as a catalyst in the synthesis of a range of organic compounds. In addition, this compound has been studied for its potential applications in the field of biochemistry, as it has been shown to be a useful probe for studying the structure and function of proteins.
Mechanism of Action
2,6-dichloro-N-ethylaniline is known to be a versatile reagent that can be used in a variety of reactions. It is believed to act as an electrophile in the reaction, meaning that it is capable of donating electrons to other molecules in the reaction. This allows it to form covalent bonds with other molecules, which is necessary for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P-450 and acetylcholinesterase. In addition, it has been found to have an effect on the regulation of gene expression and has been shown to have an effect on the activity of certain hormones.
Advantages and Limitations for Lab Experiments
2,6-dichloro-N-ethylaniline has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, it is also a highly flammable liquid and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2,6-dichloro-N-ethylaniline. It has been suggested that it could be used as a catalyst in the synthesis of a variety of organic compounds. In addition, it could be used in the development of new pharmaceuticals or as a probe for studying the structure and function of proteins. Finally, it could be used in the synthesis of dyes or other chemicals.
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIYOUUEDNUNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633213 | |
Record name | 2,6-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-60-4 | |
Record name | 2,6-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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